![molecular formula C10H16 B13810525 Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
Tricyclo[5.3.0.0(3,9)]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[5.3.0.03,9]decane is an organic compound with the molecular formula C10H16. It is classified as a hydrocarbon and is known for its unique three-dimensional cage-like structure. This compound has two main stereoisomers: the endo and exo forms. Its primary use is as a component of jet fuel due to its high energy density and low freezing point .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.3.0.03,9]decane typically involves complex organic reactions. One common method is the Diels-Alder reaction, followed by a series of cyclization steps. For example, the synthesis of a similar compound, tricyclo[4.3.1.03,7]decane, involves a seven-step process that includes pivotal Diels-Alder and Conia-ene reactions .
Industrial Production Methods
Industrial production of tricyclo[5.3.0.03,9]decane often involves the use of catalysts such as aluminum chloride absorbed on substrates like silicon dioxide or zeolites. This method facilitates the interconversion of the endo and exo isomers, with a preference for forming the exo isomer as the major product .
Chemical Reactions Analysis
Types of Reactions
Tricyclo[5.3.0.03,9]decane undergoes various types of chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions often use catalysts like palladium on carbon.
Substitution: Halogenation reactions can be carried out using reagents like chlorine or bromine in the presence of light or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alkanes.
Scientific Research Applications
Tricyclo[5.3.0.03,9]decane has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying reaction mechanisms and stereochemistry.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-energy fuels and advanced materials.
Mechanism of Action
The mechanism by which tricyclo[5.3.0.03,9]decane exerts its effects involves interactions with various molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Twistane: Another tricyclic hydrocarbon with a similar cage-like structure.
Uniqueness
Tricyclo[5.3.0.03,9]decane is unique due to its specific three-dimensional structure and its high energy density, making it particularly valuable in applications such as jet fuel. Its ability to exist in multiple stereoisomeric forms also adds to its versatility and utility in various scientific and industrial applications .
Properties
Molecular Formula |
C10H16 |
|---|---|
Molecular Weight |
136.23 g/mol |
IUPAC Name |
tricyclo[5.3.0.03,9]decane |
InChI |
InChI=1S/C10H16/c1-2-7-4-10-6-9(7)5-8(10)3-1/h7-10H,1-6H2 |
InChI Key |
ZTHQFINJURFUBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC3CC2CC3C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


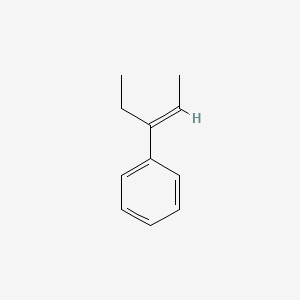
![2,4-Thiazolidinedione, 5-[[4-[(1,2,3,4-tetrahydro-3-methyl-4-oxo-2-quinazolinyl)methoxy]phenyl]methyl]-](/img/structure/B13810458.png)
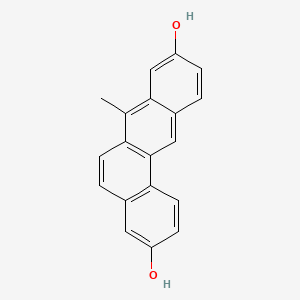
![2H-Azuleno[1,8-cd]isoxazole(9CI)](/img/structure/B13810461.png)
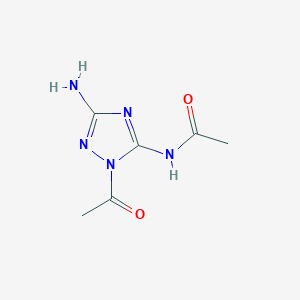
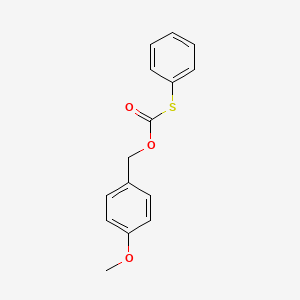
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
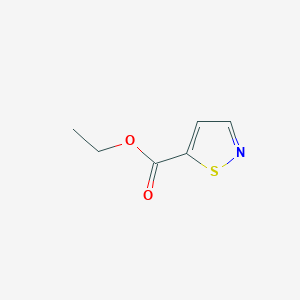
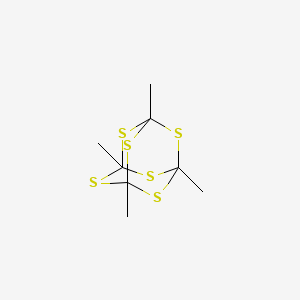
![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![Cyclopenta[4,5]pyrrolo[2,3-b]pyridine,3-bromo-1,5,6,7-tetrahydro-](/img/structure/B13810521.png)
![5H,7H-Oxazolo[5,4,3-DE]phenanthridine-5,7-dione](/img/structure/B13810529.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
